molecular formula C12H18FNO4S B2691206 3-fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide CAS No. 1915478-94-2

3-fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide

Cat. No. B2691206
CAS RN: 1915478-94-2
M. Wt: 291.34
InChI Key: NIZGTVBFAFALMK-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide, also known as Compound X, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Suzuki–Miyaura Coupling

The compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling reactions. SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Reactions at the Benzylic Position

The compound could be involved in reactions at the benzylic position. These reactions include free radical bromination, nucleophilic substitution, and oxidation .

Synthesis of Aryl Fluorinated Building Blocks

The compound could be used to synthesize aryl fluorinated building blocks. These building blocks are often used in the synthesis of more complex molecules .

Synthesis of Specific Organic Compounds

The compound could be used to synthesize specific organic compounds such as 3-(3-fluoro-4-hydroxy-5-methoxyphenyl)-N-phenethylacrylamide and 4-[(4-hydroxy-3-fluoro-5-methoxy-benzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one .

Use in Boronic Acid Derivatives

The compound could potentially be used in the synthesis of boronic acid derivatives. These derivatives are often used in various chemical reactions, including Suzuki–Miyaura coupling .

Potential Use in Pharmaceutical Research

Given its unique structure, the compound could potentially be used in pharmaceutical research. However, more specific applications would require further investigation.

properties

IUPAC Name

3-fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO4S/c1-12(15,6-7-18-2)9-14-19(16,17)11-5-3-4-10(13)8-11/h3-5,8,14-15H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZGTVBFAFALMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNS(=O)(=O)C1=CC=CC(=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Fluorobenzenesulfonamido)methyl]-4-methoxybutan-2-ol

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